molecular formula C14H8Cl2N4O4S B2921924 1-(2H-1,3-benzodioxol-5-yl)-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea CAS No. 1286724-75-1

1-(2H-1,3-benzodioxol-5-yl)-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea

Cat. No.: B2921924
CAS No.: 1286724-75-1
M. Wt: 399.2
InChI Key: ORWCBHIKASPQRW-UHFFFAOYSA-N
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Description

1-(2H-1,3-benzodioxol-5-yl)-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea is a useful research compound. Its molecular formula is C14H8Cl2N4O4S and its molecular weight is 399.2. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

The synthesis and evaluation of antioxidant activity of derivatives including oxadiazolyl compounds have been explored, highlighting the importance of these structures in mitigating oxidative stress. One study detailed the synthesis of compounds with antioxidant properties through a series of reactions starting from urea, benzaldehyde, and ethyl acetoacetate, leading to the formation of Schiff bases and further derivatives with evaluated antioxidant activity (George et al., 2010).

Anticancer Potential

Research into oxadiazoles, particularly focusing on their role as apoptosis inducers, underscores their potential as anticancer agents. A study identified a novel apoptosis inducer through high-throughput screening, demonstrating activity against breast and colorectal cancer cell lines. This research emphasizes the capability of oxadiazole derivatives to serve as scaffolds for developing anticancer therapies (Zhang et al., 2005).

Synthesis and Chemical Reactivity

Investigations into the synthesis of new derivatives from oxadiazoles and ureas provide insights into the versatility and reactivity of these compounds. For example, the synthesis of new 1,3,4-oxadiazole derivatives from precursor compounds demonstrates the potential of these chemical structures in creating novel compounds with varied applications, ranging from materials science to pharmacology (Younis, 2011).

Inhibition Properties and Biological Activity

The study of oxadiazoles extends to their biological activities, including antimicrobial properties and the potential for treating various diseases. For instance, the synthesis and antimicrobial activity evaluation of oxadiazole derivatives highlight their significance in addressing microbial resistance and developing new therapeutic agents (Naganagowda & Petsom, 2011).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N4O4S/c15-10-4-7(11(16)25-10)12-19-20-14(24-12)18-13(21)17-6-1-2-8-9(3-6)23-5-22-8/h1-4H,5H2,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWCBHIKASPQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=NN=C(O3)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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